1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(p-tolyl)urea
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Overview
Description
1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(p-tolyl)urea is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and material science. This compound features a pyrrolidinone ring, a fluorophenyl group, and a tolyl urea moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(p-tolyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Ring: The initial step involves the synthesis of the pyrrolidinone ring through a cyclization reaction. This can be achieved by reacting a suitable amine with a carbonyl compound under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorinated aromatic compound reacts with the pyrrolidinone intermediate.
Formation of the Urea Moiety: The final step involves the reaction of the intermediate with an isocyanate or a urea derivative to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(p-tolyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings or the urea moiety are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenated compounds, nucleophiles, and electrophiles under various conditions, including the presence of catalysts or solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(p-tolyl)urea has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.
Industry: The compound can be used in the production of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(p-tolyl)urea involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group and the urea moiety may facilitate binding to specific sites, leading to modulation of biological pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(p-tolyl)urea
- 1-((1-(4-Bromophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(p-tolyl)urea
- 1-((1-(4-Methylphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(p-tolyl)urea
Uniqueness
1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(p-tolyl)urea is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds with different substituents.
Properties
IUPAC Name |
1-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]-3-(4-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O2/c1-13-2-6-16(7-3-13)22-19(25)21-11-14-10-18(24)23(12-14)17-8-4-15(20)5-9-17/h2-9,14H,10-12H2,1H3,(H2,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANPVBARNKQZJJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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